pyridine;trifluoromethanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine;trifluoromethanesulfonic acid: triflic acid , is a strong organic acid with the chemical formula CF₃SO₃H. It plays a crucial role in various chemical processes due to its acidity and reactivity. Triflic acid is prepared by reacting bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂). When mixed with nitric acid (HNO₃), it forms a nitrating reagent (a nitronium salt), which is useful for the nitration of aromatic compounds .
Vorbereitungsmethoden
Triflic acid can be synthesized using the following method:
- React bis(trifluoromethylthio)mercury with hydrogen peroxide (H₂O₂) to obtain triflic acid.
Analyse Chemischer Reaktionen
Triflic acid participates in various reactions:
Nitrating Reactions: It serves as a nitrating reagent, facilitating the nitration of aromatic compounds.
Catalyst for Cyclization: Triflic acid catalyzes the cyclization of unsaturated alcohols to form substituted tetrahydrofurans and tetrahydropyrans.
Schmidt Reaction: It converts aldehydes to nitriles.
Allylboration Reaction: Triflic acid promotes the formation of disubstituted five-membered ring lactones from 2-alkoxycarbonyl allylboronates and aldehydes.
Fischer Glycosylation and Friedel-Crafts Acylation: It acts as a catalyst in these reactions.
Wissenschaftliche Forschungsanwendungen
Triflic acid finds applications in:
Organic Synthesis: It is used as a strong acid catalyst in various synthetic processes.
Medicine: In drug development, it plays a role in designing and synthesizing pharmaceutical compounds.
Industry: Triflic acid is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism by which triflic acid exerts its effects depends on the specific reaction or process. its strong acidity allows it to participate in proton transfer reactions, leading to the activation of substrates and the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Triflic acid stands out due to its exceptional acidity and versatility. Similar compounds include other strong acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄), but triflic acid’s unique properties make it a valuable reagent in various chemical contexts.
Eigenschaften
Molekularformel |
C6H6F3NO3S |
---|---|
Molekulargewicht |
229.18 g/mol |
IUPAC-Name |
pyridine;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C5H5N.CHF3O3S/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7) |
InChI-Schlüssel |
YWVYZMVYXAVAKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.